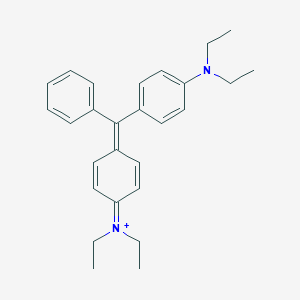

Brilliant Green cation

Description

A Briliáns Zöld Kation Történeti Pályái a Tudományos Vizsgálatokban

A szintetikus festékek kifejlesztése a 18. század végén forradalmasította a különböző iparágakat, beleértve a textilipart és a tudományos kutatást is. A briliáns zöld, mint a trifenilmetán festékek egyike, ebben az időszakban jelent meg. Kezdetben selyem és gyapjú festésére használták élénk és tartós színe miatt.

A tudományos kutatásban való alkalmazása a 20. század elején kezdődött, amikor felismerték antimikrobiális tulajdonságait. Kristensen 1925-ben fejlesztette ki először a briliáns zöld agart, mint szelektív táptalajt a Salmonella fajok izolálására, amelyet később Kauffmann 1935-ben módosított. dalynn.com Ez a fejlesztés mérföldkőnek számított a klinikai mikrobiológiában, lehetővé téve a Salmonella okozta fertőzések hatékonyabb diagnosztizálását. Történelmileg antiszeptikumként is használták kisebb vágások és égési sérülések kezelésére. gspchem.com

A Briliáns Zöld Kation Sokrétű Szerepe a Kutatási Témaként

A briliáns zöld kation nem csupán eszköz a kutatásban, hanem maga is kutatási téma. Kémiai és fizikai tulajdonságait, valamint a különböző környezetekben való viselkedését széles körben tanulmányozták.

Szolvatokrómia: A briliáns zöld abszorpciós spektruma érzékeny a környezet mikrokörnyezetére, ami lehetővé teszi analitikai alkalmazását, például az anionos felületaktív anyagok kritikus micellakoncentrációjának (cmc) meghatározására.

Spektrofotometriás reagens: A briliáns zöldet spektrofotometriás reagensként használják fémionok, például a perrhenát és az arany meghatározására. rsc.org Ezek a módszerek a briliáns zöld és a fémionok közötti ion-asszociációs komplexek képződésén alapulnak, amelyeket extrahálnak és mérnek. rsc.org

Fotokatalizátor: A briliáns zöld látható fénnyel aktiválható fotokatalizátorként működik a szerves szintézisben.

A Briliáns Zöld Kation Kémiai és Fizikai Tulajdonságai

| Tulajdonság | Érték |

| Kémiai képlet | C₂₇H₃₄N₂O₄S gspchem.com |

| Molekulatömeg | 482.64 g/mol gspchem.com |

| Megjelenés | Fényes zöld kristályos por gspchem.com |

| Oldhatóság | Vízben és alkoholban oldódik gspchem.com |

| Abszorpciós maximum (λmax) | 625-632 nm |

A Briliáns Zöld Kation Kortárs Jelentősége a Környezeti és Orvosbiológiai Kutatásokban

A briliáns zöld kation továbbra is fontos szerepet játszik a kortárs tudományos kutatásokban, különösen a környezeti és orvosbiológiai területeken.

Környezeti kutatás:

A briliáns zöld, mint szintetikus festék, környezeti szennyezőanyagként is számon van tartva. Ennek eredményeként számos kutatás foglalkozik a briliáns zöld eltávolításával a szennyvizekből. Ezek a tanulmányok különböző adszorbenseket vizsgálnak, mint például az aktív szenet, a bioadszorbenseket, mint a datolyamag, a banánhéj, a pisztácia héj mdpi.com és az osztrigahéj, valamint a nanokompozitokat. A kutatások célja hatékony és fenntartható módszerek kifejlesztése a festékszennyezés csökkentésére. nih.gov

Orvosbiológiai kutatás:

Az orvosbiológiai kutatásokban a briliáns zöldet továbbra is használják szelektív ágensként a mikrobiológiában, különösen a briliáns zöld agarban a Salmonella fajok izolálására, kivéve a S. Typhi-t és a S. Paratyphi-t. Gátolja a Gram-pozitív baktériumok és a legtöbb Gram-negatív baktérium növekedését, míg a Salmonella növekedését lehetővé teszi. reddit.com Ezenkívül a briliáns zöldet fluoreszcens jelölőként is alkalmazzák a sejtek biológiai folyamatainak nyomon követésére. gspchem.com

A Briliáns Zöld Agar Összetétele és Működési Elve

| Összetevő | Funkció |

| Pepton, élesztőkivonat | Tápanyagforrás (nitrogén, vitaminok, aminosavak) |

| Laktóz, szacharóz | Fermentálható szénhidrátok |

| Briliáns zöld | Szelektív ágens, gátolja a Gram-pozitív és a legtöbb Gram-negatív baktériumot |

| Fenolvörös | pH-indikátor |

| Nátrium-klorid | Ozmotikus egyensúly fenntartása |

| Agar | Szilárdítóanyag |

A laktózt vagy szacharózt nem fermentáló Salmonella rózsaszínes-fehér vagy piros telepeket képez, amelyeket piros zóna vesz körül, míg a laktózt vagy szacharózt fermentáló baktériumok sárga-zöld telepeket képeznek zöld zónával. dalynn.com

Említett Vegyületek Táblázata

| Vegyület Neve |

| Briliáns zöld kation |

| Malachit zöld |

| Perrhenát |

| Arany |

| Nátrium-dodecil-szulfát (SDS) |

| Salmonella |

| S. Typhi |

| S. Paratyphi |

| Gram-pozitív baktériumok |

| Gram-negatív baktériumok |

| Laktóz |

| Szacharóz |

| Fenolvörös |

| Nátrium-klorid |

| Aktív szén |

| Datolyamag |

| Banánhéj |

| Pisztácia héj |

| Osztrigahéj |

| Nanokompozitok |

Structure

3D Structure

Properties

CAS No. |

18198-35-1 |

|---|---|

Molecular Formula |

C27H33N2+ |

Molecular Weight |

385.6 g/mol |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |

InChI |

InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |

InChI Key |

HXCILVUBKWANLN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

Other CAS No. |

18198-35-1 |

Origin of Product |

United States |

Synthesis and Advanced Chemical Derivatization of Brilliant Green Cation

Methodologies for Brilliant Green Cation Synthesis

The synthesis of the this compound, a derivative of triarylmethane, typically involves a multi-step process culminating in the formation of its characteristic chromophoric structure. sioc-journal.cn Key reactions in this synthesis are condensation and quaternization.

Condensation Reactions in this compound Synthesis

The foundational step in the synthesis of triarylmethane dyes like Brilliant Green is often a Baeyer condensation reaction. This involves the reaction of an aromatic aldehyde with N-substituted anilines in the presence of a catalyst. sioc-journal.cn For instance, benzaldehyde (B42025) can be condensed with N,N-diethylaniline. These reactions are frequently catalyzed by acids or Lewis acids.

In some methodologies, a Grignard reagent prepared from an N,N-disubstituted bromoaniline, such as 4-bromo-N,N-dimethylaniline, is reacted with a suitable carbonyl compound like methyl benzoate, followed by acid hydrolysis to yield the triarylmethane dye. researchgate.netacs.org Another approach involves the condensation of a diarylketone, like Michler's ketone, with an aromatic compound containing a halogen in the presence of sodium.

Quaternization Processes in this compound Formation

Quaternization is a crucial step that imparts the permanent positive charge to the dye molecule, enhancing its color and solubility in polar solvents. This process involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. In the context of Brilliant Green, after the initial condensation forms the leuco base, an oxidation step generates the carbinol, which upon treatment with acid, forms the final cationic dye. The quaternization of the nitrogen atoms of the diethylamino groups is integral to the structure and properties of the this compound. google.com

Design and Synthesis of Substituted this compound Derivatives

The core structure of the this compound can be modified to create derivatives with altered properties. This is typically achieved by introducing various substituents onto the aromatic rings. The synthesis of these derivatives often follows similar condensation and quaternization pathways as the parent compound, but with substituted starting materials. sciencedaily.com For example, substituted benzaldehydes or anilines can be used in the initial condensation reaction to produce a library of Brilliant Green analogues with different functional groups. sciencedaily.comrsc.org The ability to create both symmetrically and asymmetrically substituted derivatives allows for fine-tuning of the dye's electronic and steric properties.

Structural Elucidation of this compound and its Analogues

The structure of the this compound and its derivatives is primarily determined using various spectroscopic and analytical techniques.

NMR Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of Brilliant Green, signals corresponding to the protons on the aromatic rings and the ethyl groups of the diethylamino substituents can be identified. youtube.com

Mass Spectrometry : Mass spectrometry provides information about the mass-to-charge ratio of the cation, confirming its molecular weight and fragmentation patterns. nih.gov

UV-Visible Spectroscopy : The intense color of the this compound is due to its strong absorption of light in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) is a characteristic property and is influenced by the substituents on the aromatic rings. aatbio.comresearchgate.net

Below is an interactive table summarizing the key structural data for the this compound.

| Property | Value | Technique |

| Molecular Formula | C₂₇H₃₃N₂⁺ | Mass Spectrometry |

| Monoisotopic Mass | 385.26383 u | Mass Spectrometry |

| λmax | ~625 nm | UV-Visible Spectroscopy |

Kinetic Studies of this compound Hydrolysis and Related Reactions

The this compound, like other triarylmethane dyes, is susceptible to hydrolysis, particularly in alkaline solutions. This reaction leads to the fading of the dye's color as the conjugated system is disrupted.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of substituents on the aromatic rings. rsc.orgrsc.org Kinetic studies have shown that the reaction with hydroxide (B78521) ions is a key step in the hydrolysis process. The rate constants for the hydrolysis of various 3- and 4-substituted derivatives of Brilliant Green have been measured, revealing a linear relationship with the Hammett substituent constant. rsc.org This indicates that the electronic effects of the substituents play a significant role in the stability of the cation.

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the hydrolysis mechanism of triarylmethane dyes, providing insights into the transition states and reaction barriers. These studies help in understanding the factors that govern the reactivity and stability of the this compound and its analogues.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Brilliant Green Cation

Vibrational Spectroscopy for Brilliant Green Cation Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of the this compound by probing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the this compound, which causes its molecular bonds to vibrate at specific frequencies. The resulting FTIR spectrum displays a series of absorption bands, each corresponding to a particular vibrational mode of the functional groups present in the molecule. Analysis of these bands provides a molecular fingerprint, enabling the identification and characterization of the compound. researchgate.net

The FTIR spectrum of Brilliant Green reveals characteristic peaks that can be assigned to the various structural components of the cation. researchgate.net For instance, the presence of aromatic rings is confirmed by C-H stretching vibrations, while the peaks corresponding to C-N bonds are indicative of the diethylamino groups. Changes in the intensity and position of these peaks can occur due to interactions with other molecules or surfaces.

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group | Reference |

|---|---|---|

| ~2900 | Proteic material peaks | researchgate.net |

| 1650, 1550, 1450 | Amide bands | researchgate.net |

This table is representative and specific peak positions may vary slightly depending on the sample preparation and analytical conditions.

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. gemmoraman.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. azocleantech.com The scattered light has a different frequency from the incident light, and this frequency shift, known as the Raman shift, is characteristic of the vibrational modes of the molecule. gemmoraman.com

While both FTIR and Raman spectroscopy probe molecular vibrations, the selection rules are different, meaning that some vibrations may be active in Raman but not in FTIR, and vice versa. gemmoraman.com For instance, non-polar bonds often produce strong Raman signals. Modern Raman spectroscopy typically utilizes lasers with wavelengths such as 532 nm or 785 nm. gemmoraman.comazocleantech.com The choice of laser wavelength can be critical to avoid interference from fluorescence, a phenomenon that can obscure the weaker Raman scattering. Although specific Raman spectra for the this compound are not extensively detailed in the provided context, the technique is valuable for studying the molecular structure of such dyes. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy, provide insights into the electronic structure and optical properties of the this compound.

UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds like the this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy levels. libretexts.org The UV-Vis spectrum of an aqueous solution of Brilliant Green exhibits a strong absorption peak in the visible region, which is responsible for its intense green color.

The maximum absorption wavelength (λmax) for the this compound is consistently reported to be around 625-628 nm. researchgate.net This absorption is attributed to π→π* electronic transitions within the conjugated system of the triarylmethane structure. libretexts.org The intensity of the absorption is directly proportional to the concentration of the dye in the solution, a principle that is widely used for its quantitative determination. The absorption spectrum can be influenced by factors such as the solvent and the pH of the solution. researchgate.net

Table 2: UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|

| 625 | Aqueous solution | |

| 628 | Aqueous solution | researchgate.net |

Photoluminescence spectroscopy involves the measurement of light emitted from a substance after it has absorbed photons. This emission, also known as fluorescence, occurs when an excited electron returns to a lower energy state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.

While the this compound is primarily known for its strong light absorption, its photoluminescent properties can also be studied. The fluorescence emission spectrum would provide further information about the electronic structure and relaxation pathways of the excited state. The efficiency and wavelength of fluorescence can be influenced by the molecular structure and the surrounding environment. For instance, analysis of a related crystal's fluorescence showed a green color emission at 535 nm.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecular ion.

In the mass spectrum of the this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight. nih.gov The molecular formula of the this compound is C₂₇H₃₃N₂⁺, with a computed molecular weight of approximately 385.26 g/mol . nih.gov

When subjected to fragmentation, the this compound breaks down into smaller, characteristic fragment ions. wikipedia.org A common fragmentation pathway for such compounds is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a heteroatom, such as the nitrogen in the diethylamino groups. youtube.com This process leads to the formation of stable carbocations. youtube.com The analysis of these fragmentation patterns provides crucial information for confirming the structure of the this compound. Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed method for the analysis of Brilliant Green, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₃N₂⁺ | nih.gov |

| Computed Molecular Weight | 385.6 g/mol | nih.gov |

| Precursor m/z | 385.2638 | nih.gov |

The fragmentation of the molecular ion produces a series of smaller ions, the analysis of which helps to confirm the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely used technique for the analysis of Brilliant Green. arihantchemcorp.com This method synergistically combines the superior separation capabilities of liquid chromatography with the precise mass analysis afforded by mass spectrometry. arihantchemcorp.com The LC component separates the this compound from other components in a sample matrix, after which the MS component provides mass information, enabling definitive identification and quantification.

Given the cationic nature of Brilliant Green, ion-exchange chromatography, particularly with a strong cation-exchange column, is a suitable separation strategy. Reversed-phase chromatography is also commonly employed. The hyphenated LC-MS approach offers high sensitivity and minimizes signal suppression that can occur when analyzing complex mixtures.

In a typical LC-MS analysis, the concentration of Brilliant Green can be monitored using its strong absorbance at specific wavelengths, such as 624 nm, in conjunction with mass spectrometric detection. nih.gov Advanced techniques like two-dimensional liquid chromatography (LCxLC) coupled with multiple mass spectrometers (e.g., LC²MS⁴) have been developed for complex analyses, further enhancing separation and identification capabilities for compounds like the this compound.

A key advantage of LC-MS is its applicability to non-volatile and thermally labile compounds, making it ideal for the direct analysis of the this compound, which exists as a salt. arihantchemcorp.com The mass spectrometer can be operated in various modes to provide further structural information through fragmentation analysis (MS/MS). arihantchemcorp.com For instance, in an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis, the this compound shows a precursor ion at an m/z of 385.2638.

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Description | Finding |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A high-precision and powerful technique for analyzing Brilliant Green, combining physical separation with mass analysis. arihantchemcorp.com |

| Separation Mode | Cation-Exchange or Reversed-Phase Chromatography | Cation-exchange is particularly suitable for separating the cationic dye. |

| Detection | UV-Vis Absorbance and Mass Spectrometry | Absorbance is often monitored at ~624 nm. nih.gov Mass spectrometry provides definitive identification. arihantchemcorp.com |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact cation | 385.2638 [M]⁺ |

| Ionization Mode | Electrospray Ionization (ESI) | Commonly used for polar, non-volatile compounds like Brilliant Green. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, combining gas-phase separation with mass detection. The technique separates volatile and thermally stable compounds based on their interaction with a stationary phase within a column.

The direct analysis of the this compound by GC-MS is generally not feasible. As a salt, the this compound is non-volatile and would decompose at the high temperatures required for GC analysis. acs.org However, GC-MS can be a valuable tool for identifying the breakdown products of Brilliant Green. researchgate.net For certain non-volatile analytes, a process called derivatization can be used to convert them into more volatile and thermally stable forms suitable for GC-MS analysis. youtube.com This involves a chemical reaction to modify the analyte's structure, for example, by replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com While theoretically possible, this approach is less common for Brilliant Green than direct analysis by LC-MS.

Therefore, the application of GC-MS in the context of the this compound is primarily for the characterization of its degradation products or for analyzing volatile impurities that may be present in a dye sample. researchgate.net

Table 2: Applicability of GC-MS for this compound

| Parameter | Assessment | Rationale |

| Direct Analysis | Unsuitable | The this compound is a non-volatile salt and is not thermally stable at typical GC injection port temperatures. acs.org |

| Indirect Analysis | Potentially Suitable | Can be used to analyze volatile thermal degradation products or for identifying the products of chemical breakdown. researchgate.net |

| Derivatization | Theoretically Possible | Chemical derivatization could potentially render the molecule volatile, but this is not a standard approach. LC-MS is preferred. youtube.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds in solution or the solid state. acs.org It operates by probing the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and dynamics of atoms within a molecule. acs.org

Solid-state NMR has been specifically employed to investigate the dynamic interactions between the this compound and biological structures. In one study, solid-state NMR was used to identify the residue-specific binding sites of Brilliant Green to the mechanosensitive ion channel of large conductance (MscL). thermofisher.com This research demonstrated that NMR could reveal how the cation interacts with hydrophobic residues within the channel's pore, providing molecular-level insights into its mechanism of action. thermofisher.com Such studies highlight the power of NMR to go beyond simple identification and explore the functional interactions of the this compound. thermofisher.com

Table 3: NMR Spectroscopy Findings for this compound

| Technique | Application | Key Finding |

| Solid-State NMR | Interaction Study | Identified residue-specific binding sites of the this compound within the MscL ion channel. thermofisher.com |

| Solid-State NMR | Interaction Mechanism | Revealed strong hydrophobic interactions between the this compound and specific residues (F23 and I27) in the MscL channel's gate region. thermofisher.com |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of Brilliant Green makes XRD a critical tool for its solid-state characterization.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net In an SCXRD experiment, a single, high-quality crystal is irradiated with a focused X-ray beam. The resulting diffraction pattern of spots is used to calculate the positions of individual atoms within the crystal's unit cell. youtube.comresearchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials or powders. Instead of a single crystal, a sample containing a vast number of randomly oriented microcrystals is analyzed. The resulting diffraction pattern consists of concentric rings that are displayed as a plot of intensity versus diffraction angle (2θ). thermofisher.com

PXRD is an essential technique for phase identification, allowing an experimental pattern to be compared against a database of known materials to confirm the identity of a bulk sample. It is also used to assess sample purity, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern. Furthermore, PXRD can provide information on the degree of crystallinity and variations in crystal structure. Although commercially available Brilliant Green is described as a crystalline powder, specific PXRD patterns for the pure compound were not identified in the searched literature. acs.org The technique is frequently used to characterize materials before and after the adsorption of Brilliant Green dye.

Table 4: Potential Applications of XRD for this compound Characterization

| Technique | Purpose | Information Yielded |

| Single Crystal XRD | Absolute Structure Determination | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. researchgate.net |

| Powder XRD | Phase Identification & Purity | Confirms the crystalline phase of a bulk sample and detects the presence of crystalline impurities. |

| Powder XRD | Crystallinity Assessment | Provides information on the degree of order within the solid material. |

Microscopic and Morphological Characterization

Characterizing the morphology of the this compound involves observing its appearance at both macroscopic and microscopic levels. Macroscopically, Brilliant Green is supplied as golden-yellow or green crystals or as a fine crystalline powder. arihantchemcorp.comacs.org

Microscopic techniques provide a more detailed view of the material's surface and form. Scanning Electron Microscopy (SEM) is frequently used to study the surface morphology of various materials before and after they have adsorbed Brilliant Green. These studies reveal changes in the surface texture of an adsorbent, indicating how the dye molecules have coated or interacted with it.

In addition to SEM, other microscopic methods like Polarized Light Microscopy (PoLM) have been used to visualize the adsorption of the this compound. PoLM can show the uniform distribution of the dye on the surface of a biosorbent material, confirming a successful adsorption process. nih.gov

Table 5: Morphological Characteristics of Brilliant Green

| Level | Technique/Observation | Description |

| Macroscopic | Visual Inspection | Appears as golden-yellow or green, fine, shining crystals or crystalline powder. arihantchemcorp.comacs.org |

| Microscopic | Scanning Electron Microscopy (SEM) | Used to visualize the surface texture of materials coated with Brilliant Green dye. |

| Microscopic | Polarized Light Microscopy (PoLM) | Can be used to observe the uniform adsorption of the dye onto a surface. nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. While direct SEM imaging of the isolated this compound is not commonly reported, studies on materials that have adsorbed this dye provide insights into its influence on surface characteristics.

In studies involving the adsorption of Brilliant Green onto materials like bentonite (B74815) clay and activated carbon, SEM analysis reveals changes in the surface texture of the adsorbent. For instance, the analysis of bentonite clay before and after dye adsorption shows the presence of the dye molecules on the clay's flaky, layered, and porous structure. Similarly, when adsorbed onto activated carbon, changes in the porous network can be observed. These studies indirectly suggest how the this compound distributes and adheres to different surfaces. The morphology of these composite materials is critical for their application in areas such as wastewater treatment. uobaghdad.edu.iq

Polarized Light Microscopy (PoLM)

Polarized Light Microscopy (PoLM) is a valuable technique for examining the optical properties of anisotropic materials, such as crystals. microscopyu.comyoutube.com This technique utilizes polarized light to enhance the contrast of birefringent materials, revealing details about their crystalline structure. microscopyu.com

While specific PoLM studies focusing solely on the this compound are not extensively documented in the reviewed literature, the technique is highly applicable to the solid, crystalline forms of Brilliant Green salts (which contain the cation). drugfuture.com PoLM could be used to study the crystal habit, size, and the presence of different polymorphic forms of these salts. For organic semiconductor thin films, reflection PoLM has been shown to be effective in determining the relative degree of crystallinity and phase segregation. Given that Brilliant Green can form crystalline structures, PoLM stands as a potential tool for the detailed characterization of its solid-state properties.

Surface Area and Porosity Analysis (Brunauer–Emmett–Teller - BET)

The Brunauer–Emmett–Teller (BET) theory is a widely used method for determining the specific surface area and porosity of materials through gas adsorption. wikipedia.org Similar to SEM, direct BET analysis of the this compound itself is not a standard procedure. However, the technique is extensively used to characterize adsorbent materials before and after the uptake of the dye.

Studies on the adsorption of Brilliant Green onto activated carbon have utilized BET analysis to quantify the changes in surface area and pore volume. wikipedia.org For example, the BET surface area of activated carbon has been measured to be as high as 1508 m²/g to 3167 m²/g in some studies. After adsorption of Brilliant Green, a decrease in the specific surface area and pore volume of the adsorbent is typically observed. This reduction provides quantitative data on the extent of dye adsorption and how the Brilliant Green cations occupy the active sites and pores of the material. This information is vital for optimizing the efficiency of adsorbents in dye removal applications.

| Adsorbent Material | Reported BET Surface Area (before adsorption) | Reference |

| Activated Carbon | 1508 m²/g | |

| Activated Carbon | ~125-142 m²/g | |

| Activated Carbon | 3167 m²/g | |

| Red Clay | Not specified | researchgate.net |

| Bentonite | Not specified |

Advanced Optical and Electrical Property Investigations

The unique electronic structure of the this compound gives rise to interesting optical and electrical properties, which have been investigated using various advanced techniques.

Information regarding the photoconductivity of thin films of this compound is not extensively available in the reviewed scientific literature. Photoconductivity studies would involve measuring the increase in electrical conductivity of a material upon exposure to light, a property relevant for applications in optoelectronic devices.

Detailed studies focusing on the dielectric constant and loss measurements specifically for the this compound were not found in the surveyed literature. Such measurements would provide insight into the material's ability to store electrical energy in an electric field and the energy loss, which are important parameters for electronic applications.

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of optical materials. ucf.edu The third-order nonlinear optical properties of Brilliant Green in solution have been investigated using this method.

In one study, a continuous wave He-Ne laser at a wavelength of 632.8 nm was used to investigate a solution of Brilliant Green. The results indicated that the material exhibits a self-defocusing type of optical nonlinearity. This means that the refractive index of the solution decreases with increasing laser intensity. The study also measured the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾). The findings demonstrated that the nonlinear refractive index increased linearly with both the incident laser intensity and the solution concentration. The obtained values for the third-order nonlinearities were noted to be significantly high for continuous wave regimes, suggesting the potential of Brilliant Green for applications in nonlinear optical devices.

The Z-scan is a sensitive technique that can separately determine the changes in the refractive index and the absorption coefficient, which are related to the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾, respectively.

| Property | Finding for Brilliant Green Solution | Reference |

| Nonlinear Optical Behavior | Self-defocusing | |

| Nonlinearity Type | Third-order | |

| Dependence | Nonlinear refractive index increases with laser intensity and concentration |

Thermal Stability Analysis (Thermogravimetric and Differential Thermal Analysis)

The thermal stability of the this compound is a critical parameter, providing insight into its behavior at elevated temperatures and defining the limits of its applicability in various thermal conditions. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption, as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is monitored as both are subjected to a controlled temperature program. youtube.com This difference in temperature provides data on thermal events occurring in the sample, such as phase transitions, melting, crystallization, and decomposition. youtube.com An endothermic process, which absorbs heat, results in the sample's temperature lagging behind the reference, while an exothermic process, which releases heat, causes the sample's temperature to lead the reference. youtube.com

Detailed Research Findings

Analysis of Brilliant Green, typically in its hydrogen sulfate (B86663) salt form, reveals a distinct thermal decomposition point. Research and chemical data indicate that the compound is stable up to a certain temperature, beyond which it undergoes irreversible decomposition.

The established melting point, which coincides with its decomposition, is approximately 210 °C. sigmaaldrich.com This temperature represents the upper limit of the compound's thermal stability. The decomposition process involves the breakdown of the complex triarylmethane structure. Upon decomposition, the breakdown of Brilliant Green can produce various gaseous byproducts. These include oxides of carbon (CO, CO₂), nitrogen (NO, NO₂), and sulfur (SO₂), reflecting the elemental composition of the parent molecule.

While detailed TGA/DTA curves from specific studies on the this compound were not the focus of the reviewed literature, the key thermal event data is well-established. Thermodynamic studies related to the adsorption of Brilliant Green onto various materials have shown that the adsorption process can be either exothermic or endothermic, depending on the adsorbent and conditions. tandfonline.com For instance, the adsorption onto activated date pit carbon was found to be an exothermic process, where removal efficiency decreased as the temperature rose from 25 °C to 95 °C. Conversely, its adsorption onto other materials like coriander seed spent has been described as an endothermic process. tandfonline.com It is crucial to distinguish these findings, which relate to the thermodynamics of interaction with a surface, from the thermal decomposition of the cation itself.

The following tables summarize the key findings regarding the thermal stability of the this compound.

Table 1: Key Thermal Properties of Brilliant Green

| Property | Value | Source(s) |

|---|

Table 2: Reported Decomposition Products of Brilliant Green

| Product | Chemical Formula | Source(s) |

|---|---|---|

| Carbon Monoxide | CO | |

| Carbon Dioxide | CO₂ | |

| Nitrogen Monoxide | NO | |

| Nitrogen Dioxide | NO₂ | |

| Sulfur Dioxide | SO₂ |

Mechanistic Investigations of Brilliant Green Cation in Environmental Remediation Technologies

Adsorption Mechanisms and Modeling of Brilliant Green Cation

Adsorption has emerged as a promising and widely studied method for the removal of brilliant green from wastewater due to its simplicity, high efficiency, and the potential for using low-cost adsorbent materials. nih.gov The process involves the accumulation of the this compound onto the surface of a solid adsorbent. The effectiveness of this process is governed by a complex interplay of physical and chemical interactions between the dye molecule and the adsorbent material.

Development and Characterization of Adsorbent Materials for this compound Removal

A diverse range of materials has been investigated for their potential to adsorb the this compound. These materials are broadly categorized into agricultural waste-derived adsorbents, modified and composite adsorbents, and functionalized resins. The selection and development of these materials are driven by the need for high adsorption capacity, cost-effectiveness, and environmental friendliness. nih.gov

The utilization of agricultural waste as a precursor for adsorbents is a sustainable approach that addresses both waste management and water pollution. These materials are abundant, readily available, and often require minimal processing, making them an economically viable option. nih.gov

Activated Date Pit Carbon: Date pits, a common agricultural byproduct, can be converted into activated carbon. Chemical activation, often with phosphoric acid, creates a porous structure with a high surface area, making it an effective adsorbent for brilliant green. Studies have shown that activated date pit carbon can achieve a significant removal efficiency of brilliant green dye from aqueous solutions.

Oyster Shells: Composed mainly of calcium carbonate, oyster shells have shown promise as a bioadsorbent for brilliant green. bohrium.com The material can be used in its natural, pulverized form, and its effectiveness can be influenced by particle size and thermal treatment. bohrium.com Research indicates that coquina rock derived from oyster shells can achieve high removal efficiencies in a short contact time. bohrium.com

Coriander Seed Spent: The leftover material from the nutraceutical industry, coriander seed spent, has been investigated as a low-cost adsorbent for brilliant green. Studies have demonstrated its potential for effectively removing the dye from aqueous solutions, with the adsorption process being influenced by parameters like pH, temperature, and adsorbent dosage. researchgate.net

Ficus benghalensis Leaves: The leaves of the Banyan tree (Ficus benghalensis) have been utilized as a natural and efficient biosorbent for the removal of brilliant green. The functional groups present on the leaf surface, such as hydroxyl, carboxyl, and carbonyl groups, are believed to play a crucial role in the adsorption process through mechanisms like electrostatic interactions and hydrogen bonding.

Pistachio Shells: Pistachio shells, another abundant agricultural waste, have been explored as a biosorbent for brilliant green. mdpi.comresearchgate.net Both raw and modified pistachio shells have demonstrated good adsorption capacities. rums.ac.irbiointerfaceresearch.com Mercerization, an alkaline treatment, can enhance the surface properties of pistachio shells, leading to improved adsorption of the cationic dye. mdpi.com

Banana Peels: Banana peels have been identified as a suitable biosorbent for the removal of brilliant green from aqueous solutions. researchgate.net The presence of various functional groups on the surface of banana peels contributes to their ability to bind with the cationic dye molecules. researchgate.netrsc.org

Acacia concinna Lignocellulosic Waste: Lignocellulosic waste from Acacia concinna (commonly known as Shikakai) represents another potential source of low-cost adsorbent for brilliant green removal. The inherent properties of this biomass make it a candidate for further investigation in dye adsorption studies.

Corncob Biochar: Biochar produced from corncobs has been shown to be an effective adsorbent for brilliant green. The porous structure and surface chemistry of corncob biochar contribute to its high adsorption capacity. Combining corncob biochar with microorganisms like Brevibacillus parabrevis can further enhance the removal of the dye through a hybrid treatment approach. researchgate.net

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Activated Date Pit Carbon | 77.8 | 8 | |

| Oyster Shells (Coquina Rock) | - | 7.8 | bohrium.com |

| Coriander Seed Spent | 110 | - | |

| Ficus benghalensis Leaves | 19.5 | 8 | |

| Mercerized Pistachio Shells | 52.42 | - | mdpi.com |

| Banana Peels | - | - | |

| Corncob Biochar | 16.5 | - |

Chemically Activated Carbon: The activation of carbon materials, such as those derived from guava seeds or date pits, with chemical agents like phosphoric acid or zinc chloride, significantly increases their porosity and surface area. deswater.com This enhancement leads to a higher adsorption capacity for brilliant green. deswater.com

Mercerized Biosorbents: Treating agricultural waste like pistachio shells with an alkaline solution (mercerization) can alter their surface morphology and chemical composition, making them more effective in adsorbing cationic dyes like brilliant green. mdpi.com This process can remove impurities and activate the cellulose (B213188) structure.

Surfactant-Doped Polyaniline/MWCNTs: Composite materials combining polyaniline (PANI) with multi-walled carbon nanotubes (MWCNTs) and doping with surfactants have been investigated for brilliant green removal. The synergy between the components can lead to enhanced adsorption capabilities.

Red Clay: Natural materials like red clay have been successfully used for the adsorption of brilliant green. researchgate.net The mineralogical composition and surface charge of red clay play a crucial role in the adsorption process, with electrostatic interactions being a key mechanism. researchgate.net

Functionalized resins represent a class of synthetic adsorbents specifically designed for the removal of target pollutants. By incorporating specific functional groups onto the resin matrix, their selectivity and adsorption capacity for brilliant green can be significantly improved. These resins offer the advantage of being highly efficient and regenerable, although their cost can be a limiting factor.

Kinetic Studies of this compound Adsorption

Kinetic studies are essential for understanding the rate at which the this compound is adsorbed onto a material. This information is critical for designing efficient and practical adsorption systems. Various kinetic models are employed to analyze the experimental data and elucidate the underlying adsorption mechanism.

The pseudo-first-order kinetic model is one of the most widely used models to describe the adsorption of brilliant green from aqueous solutions. mdpi.comnih.gov This model assumes that the rate of adsorption is proportional to the number of available adsorption sites on the adsorbent surface.

The linear form of the pseudo-first-order equation is given by:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t.

k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

The applicability of this model is often tested by plotting log(q_e - q_t) against t. A linear plot indicates that the adsorption process follows the pseudo-first-order kinetics. For instance, the adsorption of brilliant green onto mercerized pistachio shells was found to be best described by the pseudo-first-order kinetic model. mdpi.comresearchgate.net Similarly, studies on banana peels have also utilized this model to describe the adsorption behavior.

| Adsorbent | Kinetic Model Fit | Key Findings | Reference |

|---|---|---|---|

| Mercerized Pistachio Shells | Pseudo-First-Order | The model best described the adsorption kinetics of the BG cationic dye onto PSNaOH biosorbents. | mdpi.comnih.gov |

| Banana Peels | Pseudo-First-Order and Pseudo-Second-Order | The adsorption behavior was described using both models. | |

| Red Clay | Pseudo-Second-Order | Adsorption kinetics were well fitted by the Pseudo-second order kinetic model. | researchgate.net |

Pseudo-Second-Order Kinetic Models

The pseudo-second-order kinetic model is frequently employed to describe the adsorption kinetics of the this compound onto various adsorbents. This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. youtube.com The adherence of BG adsorption to this model suggests that the process is primarily controlled by chemical interactions. researchgate.netresearchgate.net

Numerous studies have demonstrated the applicability of the pseudo-second-order model to BG adsorption. For instance, the adsorption of BG onto peat, a natural adsorbent, was found to follow this model, with a rate constant of 0.39 g mmol⁻¹ min⁻¹. Similarly, research on the removal of BG using magnetite-graphene oxide nanoparticles and kappa-carrageenan/tamarind kernel powder hydrogel also reported that the pseudo-second-order model provided the best fit for the kinetic data. researchgate.net In another study, the adsorption of BG onto activated carbon derived from date pits was well-described by the pseudo-second-order model, indicating that the intra-particle diffusion stage is the rate-controlling step. The calculated maximum adsorption capacities (q_e,calc) from this model often show close agreement with experimentally obtained values (q_e,exp), further validating its suitability.

The linear form of the pseudo-second-order equation is given by: t/q_t = 1/(k₂q_e²) + t/q_e

Where:

q_e and q_t are the adsorption capacities at equilibrium and at time t (mg/g), respectively.

k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min).

A plot of t/q_t versus t yields a straight line, and the values of q_e and k₂ can be determined from the slope and intercept, respectively. researchgate.net The excellent correlation coefficients (R²) obtained in many studies underscore the model's ability to accurately represent the kinetics of BG adsorption. researchgate.net

Intraparticle Diffusion and Film Diffusion Models

To gain deeper insight into the diffusion mechanism controlling the adsorption of the this compound, intraparticle diffusion and film diffusion models are often applied. The Weber-Morris intraparticle diffusion model is commonly used to assess whether intraparticle diffusion is the sole rate-limiting step. The model is expressed as:

q_t = k_id * t^(1/2) + C

Where:

q_t is the amount of dye adsorbed at time t (mg/g).

k_id is the intraparticle diffusion rate constant (mg/g·min^(1/2)).

C is the intercept, which is related to the thickness of the boundary layer.

If the plot of q_t versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the only rate-limiting step. However, in many cases of BG adsorption, the plot shows multi-linearity, indicating that the adsorption process is complex and involves more than one mechanism. The initial portion of the curve often represents the boundary layer diffusion (film diffusion), while the second linear portion is attributed to intraparticle diffusion. A third portion may represent the final equilibrium stage. The fact that the line does not pass through the origin in many studies suggests that intraparticle diffusion is not the only rate-controlling step; film diffusion also plays a significant role.

For example, in the adsorption of BG onto activated carbon from date pits, it was found that the intra-particle diffusion stage was the rate-controlling step. Conversely, robotic investigations on another adsorbent suggested that the rate-controlling step was dominated by intraparticle diffusion. The Dumwald–Wagner model is another tool used to analyze adsorption kinetics. tandfonline.com

Adsorption Isotherm Analysis for this compound Equilibrium

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. Various isotherm models are used to analyze the experimental data for this compound adsorption, providing insights into the adsorbent's capacity and the nature of the adsorption process.

Langmuir Isotherm Model

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often used to describe the adsorption of the this compound. The model is based on the hypotheses that a surface has a certain number of equivalent sites and that adsorption is a reversible process.

The linear form of the Langmuir equation is: C_e/q_e = 1/(Q_m*K_L) + C_e/Q_m

Where:

C_e is the equilibrium concentration of the adsorbate (mg/L).

q_e is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Q_m is the maximum monolayer adsorption capacity (mg/g).

K_L is the Langmuir constant related to the energy of adsorption (L/mg).

The applicability of the Langmuir model to BG adsorption has been demonstrated in several studies. For instance, the adsorption of BG onto okara (soybean milk residue) was well-described by the Langmuir model, with a maximum adsorption capacity of 64.33 mg/g. jst.go.jp Similarly, the adsorption of BG by a surfactant-doped polyaniline/MWCNTs composite followed the Langmuir isotherm, with maximum monolayer adsorption capacities increasing with temperature. The conformation of experimental data to the Langmuir model suggests the homogeneous nature of the adsorbent surface. The separation factor, R_L, derived from the Langmuir model, can indicate the favorability of the adsorption process. An R_L value between 0 and 1 confirms a favorable uptake.

Freundlich Isotherm Model

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model is also widely applied to the adsorption of the this compound. researchgate.net Unlike the Langmuir model, the Freundlich equation can be applied to multilayer adsorption.

The linear form of the Freundlich equation is: log(q_e) = log(K_F) + (1/n) * log(C_e)

Where:

q_e is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).

C_e is the equilibrium concentration of the adsorbate (mg/L).

K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

1/n is the adsorption intensity or surface heterogeneity.

A value of 1/n below 1 indicates a normal Freundlich isotherm and reflects favorable adsorption. The Freundlich model has been found to best fit the equilibrium data for BG adsorption on various adsorbents, such as magnetite-graphene oxide nanoparticles and activated carbon derived from date pits. researchgate.net In some cases, both Langmuir and Freundlich models can describe the adsorption process, suggesting a complex interaction.

Other Isotherm Models (e.g., Jovanovic, Dubinin–Radushkevich, Sips, Redlich–Peterson, Toth, Vieth–Sladek, Brouers–Sotolongo, Radke–Prausnitz, Tempkin, Hansley)

Besides the Langmuir and Freundlich models, several other isotherm models are used to provide a more comprehensive understanding of this compound adsorption.

Jovanovic Model: This model is a modification of the Langmuir model and accounts for some physical interactions. tandfonline.com

Dubinin–Radushkevich (D-R) Model: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. researchgate.net It can be used to distinguish between physical and chemical adsorption. In one study, the D-R isotherm predicted a maximum adsorption of 136.17 mg g⁻¹ for BG on coriander seed spent. tandfonline.comtandfonline.com

Sips (Langmuir-Freundlich) Model: This is a three-parameter hybrid model that combines the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. The equilibrium data for BG adsorption onto a mercerized pistachio shell biosorbent were best fitted to the Sips isotherm model. nih.gov

Redlich–Peterson Model: This is another three-parameter model that can be considered a compromise between the Langmuir and Freundlich isotherms. It is often used for heterogeneous systems. The Redlich-Peterson isotherm was found to be the best fit for BG adsorption on peat and halloysite (B83129) nanotubes.

Toth Model: This three-parameter model is an extension of the Langmuir equation to account for the heterogeneity of adsorbent surfaces. It is useful for describing adsorption on both low and high ends of the concentration range. tandfonline.com

Vieth–Sladek Model: This three-parameter model was found to be the best fit for the adsorption of BG on nutraceutical industrial coriander seed spent (NICUS).

Brouers–Sotolongo Model: This model has also been applied in the study of BG adsorption. tandfonline.com

Radke–Prausnitz Model: This is another isotherm model used to analyze BG adsorption data. tandfonline.com

Tempkin Model: This model assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. It is characterized by a uniform distribution of binding energies. The Tempkin model has been applied to BG adsorption on various materials.

Hansley Model: The Hansley isotherm is another model that can be used in the analysis of adsorption systems.

The application of these various models allows for a more nuanced understanding of the adsorption process, taking into account factors like surface heterogeneity and different types of adsorbate-adsorbent interactions.

Thermodynamic Aspects of this compound Adsorption

Thermodynamic analysis of this compound adsorption provides valuable information about the spontaneity and nature of the process. The key thermodynamic parameters, Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated from the following equations:

ΔG° = -RTln(K_c) ln(K_c) = ΔS°/R - ΔH°/(RT)

Where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

K_c is the equilibrium constant.

The spontaneity of the adsorption process is determined by the sign of ΔG°. A negative ΔG° indicates a spontaneous process. jst.go.jp The nature of the adsorption can be inferred from the magnitude and sign of ΔH°. A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process, favored at lower temperatures. researchgate.net A small magnitude of ΔH° often suggests a physical adsorption process. tandfonline.comtandfonline.com A positive ΔS° reflects increased randomness at the solid-solution interface during adsorption.

Studies on BG adsorption have reported varying thermodynamic behaviors depending on the adsorbent. For example, the adsorption of BG onto a surfactant-doped polyaniline/MWCNTs composite was found to be spontaneous and endothermic. Similarly, the adsorption of BG on nutraceutical industrial coriander seed spent and okara was also determined to be endothermic and nearly spontaneous. tandfonline.comjst.go.jp In contrast, the adsorption of BG onto a mercerized pistachio shell biosorbent was found to be spontaneous and exothermic. nih.govresearchgate.net These findings highlight the importance of the specific adsorbent in dictating the thermodynamic favorability of the adsorption process.

Enthalpy, Entropy, and Gibbs Free Energy Changes

The thermodynamic feasibility and the nature of the adsorption process of this compound onto various adsorbents are elucidated by examining the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters provide critical insights into the spontaneity and the energy dynamics at the adsorbent-adsorbate interface.

The change in Gibbs free energy (ΔG°) is a key indicator of the spontaneity of an adsorption process. youtube.com A negative ΔG° value signifies that the adsorption of the this compound is a spontaneous and feasible process. youtube.com For instance, in the adsorption of Brilliant Green onto mercerized pistachio shell biosorbents, negative ΔG° values confirmed the spontaneous nature of the process. Similarly, studies on banana peel activated carbon also reported negative ΔG° values, indicating that the adsorption is favorable, particularly at lower temperatures. The magnitude of ΔG° can also suggest the type of adsorption; values less than -20 kJ/mol may indicate the involvement of ion-exchange mechanisms.

Enthalpy change (ΔH°) provides information about the heat of adsorption, indicating whether the process is exothermic (releases heat) or endothermic (absorbs heat). A negative ΔH° value points to an exothermic process, which is often associated with physical adsorption. For example, the adsorption of Brilliant Green onto a mercerized biosorbent was found to be exothermic, as indicated by its negative enthalpy change. Conversely, a positive ΔH° value suggests an endothermic process, where adsorption is favored at higher temperatures. Research on the adsorption by a surfactant-doped polyaniline/MWCNTs composite and nutraceutical industrial coriander seed spent showed an endothermic nature. The magnitude of the enthalpy change can also offer clues about the adsorption mechanism; a value of 31.219 kJ/mol in one study suggested the involvement of physical forces.

Entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° value indicates increased randomness at the interface, which can be due to the release of water molecules from the adsorbent surface and the adsorbate, suggesting a strong affinity of the this compound for the adsorbent. This was observed in the adsorption onto banana peel activated carbon.

Table 1: Thermodynamic Parameters for this compound Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Adsorption Nature |

| Mercerized Pistachio Shells | < 0 (Negative) | < 0 (Negative) | - | Spontaneous, Exothermic |

| Banana Peel Activated Carbon | Negative | - | Positive | Spontaneous, Favorable at lower temperatures |

| Surfactant Doped Polyaniline/MWCNTs Composite | - | 31.219 | - | Spontaneous, Endothermic |

| Nutraceutical Industrial Coriander Seed Spent | - | Positive (Small value) | - | Nearly Spontaneous, Endothermic, Physical |

| Used-Tea-Powder | -5.67, -6.10, -7.56 | 29.89 | 118.73 | Spontaneous, Endothermic |

| Fe3O4/CdS/MWCNTs | > 0 (Positive) | -0.0277 | -60.9031 | Non-spontaneous, Exothermic |

| Acid-modified Mesoporous Volcanic Pumice tci-thaijo.org | - | Endothermic | - | Spontaneous, Physical |

Note: A '-' indicates that the specific value was not provided in the cited sources.

Spontaneity and Energetics of Adsorption Processes

The spontaneity of the adsorption of the this compound is fundamentally determined by the change in Gibbs free energy (ΔG°). youtube.com As established, a negative ΔG° value is the hallmark of a spontaneous process, meaning the adsorption will proceed without the need for external energy input. youtube.com The energetics of the process, dictated by enthalpy (ΔH°) and entropy (ΔS°), further characterize the nature of this spontaneity.

In many reported cases, the adsorption of this compound is found to be spontaneous. For instance, studies using mercerized pistachio shells as a biosorbent demonstrated negative ΔG° values, confirming the spontaneity of the adsorption. Similarly, the use of banana peel activated carbon also resulted in a spontaneous adsorption process.

The driving force behind this spontaneity can be either enthalpic or entropic. An exothermic process (negative ΔH°) contributes favorably to a negative ΔG°. This was observed in the adsorption onto a mercerized biosorbent, where the process was both spontaneous and exothermic. In such cases, the release of heat during the formation of bonds between the this compound and the adsorbent surface is a significant driving factor.

Conversely, an endothermic process (positive ΔH°) can still be spontaneous if the entropy change (ΔS°) is sufficiently positive and the temperature is high enough to make the TΔS° term in the Gibbs free energy equation (ΔG° = ΔH° - TΔS°) overcome the positive enthalpy. A positive entropy change, indicating increased disorder at the solid-liquid interface, often arises from the desorption of solvent molecules from the adsorbent surface, which provides more freedom for the system. The adsorption of Brilliant Green onto used-tea-powder was found to be spontaneous and endothermic, suggesting a significant role of entropy in driving the process.

The magnitude of the energy changes also provides insight into the type of adsorption. For example, the adsorption onto a surfactant-doped polyaniline/MWCNTs composite was found to be spontaneous and endothermic, with an enthalpy change of 31.219 kJ/mol, suggesting the involvement of physical forces. In another study, the mean free energy of adsorption for Brilliant Green onto a mercerized pistachio shell biosorbent was calculated to be around 13 kJ/mol, which is indicative of an ion-exchange mechanism.

Influence of Environmental and Operational Parameters on Adsorption Efficiency

The efficiency of this compound removal from aqueous solutions through adsorption is significantly influenced by various environmental and operational parameters. Optimizing these parameters is crucial for maximizing the adsorption capacity of the chosen adsorbent.

Effect of pH

The pH of the solution is a critical parameter that affects the surface charge of the adsorbent and the speciation of the this compound, thereby influencing the electrostatic interactions between them. mdpi.com For cationic dyes like Brilliant Green, the adsorption is generally favored at higher pH values.

At low pH, the adsorbent surface tends to be positively charged due to the protonation of functional groups, leading to electrostatic repulsion with the positively charged Brilliant Green cations, resulting in lower adsorption efficiency. As the pH increases, the adsorbent surface becomes more negatively charged, which enhances the electrostatic attraction with the cationic dye molecules, leading to an increase in removal efficiency.

Several studies have demonstrated this trend. For instance, in the adsorption of Brilliant Green onto a mercerized pistachio shell biosorbent, the removal efficiency was observed to be higher in a pH range of 4-8, with a peak at pH 6. Beyond pH 8, a decrease in removal efficiency was noted, which could be attributed to electrostatic repulsion. Similarly, the use of coquina rock as a bioadsorbent showed the highest removal percentages between pH 6 and 8. mdpi.com The adsorption of Brilliant Green onto acid-modified mesoporous volcanic pumice was found to be maximal at a pH of 8. tci-thaijo.org In another study using a pH-sensitive cycloterpolymer resin, a high removal of 90% was achieved at a pH of 3. mdpi.com

Table 2: Optimal pH for this compound Adsorption on Various Adsorbents

| Adsorbent | Optimal pH Range/Value | Reference |

| Mercerized Pistachio Shells | 4-8 (peak at 6) | |

| Coquina Rock | 6-8 | mdpi.com |

| Surfactant Doped Polyaniline/MWCNTs Composite | 3 | |

| Acid-modified Mesoporous Volcanic Pumice | 8 | tci-thaijo.org |

| Poly(AN-co-AMPS) | 7 | researchgate.net |

| FeO NPs | 9 | researchgate.net |

Initial this compound Concentration

The initial concentration of the this compound in the solution is a significant driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity of the adsorbent. mdpi.com This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface.

However, the percentage of dye removal often decreases with an increase in the initial concentration. mdpi.com This is because at a fixed adsorbent dosage, the number of available active sites is limited. At lower concentrations, most of the dye molecules can be adsorbed, leading to a high removal percentage. As the initial concentration increases, the active sites become saturated, and the percentage of removal decreases, even though the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) increases.

For example, in a study using coquina rock as a bioadsorbent, the adsorption capacity increased with the initial Brilliant Green concentration, while the removal percentage showed a corresponding decrease. mdpi.com Similarly, research on mercerized pistachio shells showed an increased adsorption capacity with higher initial dye concentrations. The optimization of operational conditions using a response surface methodology for the adsorption on pistachio shells identified an optimal initial concentration of 10.1 mg/L for achieving a high removal efficiency of 98.78%.

Adsorbent Dosage

However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) often decreases with an increase in the adsorbent dosage. This phenomenon can be explained by the fact that at higher dosages, there is an oversaturation of adsorption sites for a fixed dye concentration, leading to a lower utilization of the adsorbent's capacity. Additionally, particle aggregation at higher dosages can reduce the effective surface area available for adsorption.

For instance, in the removal of Brilliant Green using coquina rock, a high removal percentage of approximately 96% was achieved with different adsorbent doses, but the adsorption capacity was more favorable at a lower concentration of 0.2 g/L. mdpi.com A study on the adsorption by rice straw and rice straw ash also showed that the adsorption percentage increased with an increasing amount of adsorbent. The optimization of the process for mercerized pistachio shells indicated an optimal sorbent dose of 4.0 g/L.

Contact Time Optimization

The contact time between the adsorbent and the this compound solution is a critical factor in achieving adsorption equilibrium. The adsorption process typically occurs in two or three stages. The initial stage is characterized by rapid adsorption due to the abundance of available active sites on the adsorbent's exterior surface. proquest.com This is followed by a slower second stage where the dye molecules diffuse into the pores of the adsorbent. proquest.com Finally, an equilibrium stage is reached where the rate of adsorption becomes equal to the rate of desorption, and no further significant removal occurs.

Optimizing the contact time is essential for designing an efficient and economical adsorption process. For example, in the adsorption of Brilliant Green onto coquina rock, equilibrium was achieved after 30 minutes, with a high removal percentage observed within the first 20 minutes. mdpi.com A study using a pH-sensitive cycloterpolymer resin achieved 90% removal within 65 minutes. mdpi.com The adsorption onto mercerized pistachio shells showed rapid adsorption in the first 30 minutes, followed by a slower phase, reaching equilibrium in about 120 minutes. proquest.com

Table 3: Contact Time for this compound Adsorption on Various Adsorbents

| Adsorbent | Equilibrium Time | Reference |

| Coquina Rock | 30 minutes | mdpi.com |

| pH-sensitive cycloterpolymer resin | 65 minutes | mdpi.com |

| Mercerized Pistachio Shells | ~120 minutes | proquest.com |

| Nutraceutical Industrial Coriander Seed Spent | 180 minutes | |

| Poly(AN-co-AMPS) | 80 minutes | researchgate.net |

| FeO NPs | 120 minutes | researchgate.net |

Temperature Effects on Adsorption

The temperature of the system is a critical parameter influencing the adsorption capacity of various materials for the Brilliant Green (BG) cation. Thermodynamic studies reveal that the adsorption process can be either exothermic or endothermic, depending on the specific adsorbent used. This behavior provides insight into the nature of the adsorption mechanism.

In some cases, the adsorption of Brilliant Green is an exothermic process, meaning that the adsorption efficiency decreases as the temperature rises. For instance, when using a mercerized biosorbent derived from pistachio shells, the maximum adsorption capacity was observed to decrease from 52.42 mg/g at 300 K to 46.42 mg/g at 330 K. nih.govresearchgate.net This inverse relationship suggests that lower temperatures favor the adsorption process, which is supported by thermodynamic parameters indicating a spontaneous (negative ΔG) and exothermic (negative ΔH) process. nih.govresearchgate.net Similarly, studies using used-tea-powder as an adsorbent also found the process to be spontaneous and exothermic. researchgate.net

Conversely, other studies have demonstrated an endothermic nature for Brilliant Green adsorption, where higher temperatures enhance the removal efficiency. Using a surfactant-doped polyaniline/MWCNTs composite, the maximum monolayer adsorption capacities increased from 434.78 mg/g at 30°C to 476.19 mg/g at 50°C. acs.org Thermodynamic analysis confirmed that the process was spontaneous and endothermic (positive ΔH). acs.org Similar endothermic and spontaneous adsorption has been reported for adsorbents like okara (soybean milk residue) and shrimp shells. researchgate.net For shrimp shells, the maximum adsorption capacity increased from 8.13 mg/g at 20°C to 10.6 mg/g at 40°C. researchgate.net The adsorption onto Tarap peel was also found to be endothermic in nature. researchgate.net

The thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are crucial for understanding the effect of temperature. A negative ΔG value, consistently found across various studies, indicates that the adsorption of Brilliant Green is a spontaneous and feasible process. nih.govacs.orgresearchgate.net

Table 1: Effect of Temperature on this compound Adsorption

| Adsorbent | Temperature Change | Effect on Adsorption Capacity | Thermodynamic Nature | Reference |

|---|---|---|---|---|

| Mercerized Pistachio Shells | 300 K to 330 K | Decrease (52.42 to 46.42 mg/g) | Exothermic | nih.gov |

| DP/MWCNTs Composite | 30°C to 50°C | Increase (434.78 to 476.19 mg/g) | Endothermic | acs.org |

| Okara (Soybean Residue) | N/A | Enhanced at higher temperature | Endothermic | |

| Used-Tea-Powder | N/A | N/A | Exothermic | researchgate.net |

| Shrimp Shell | 20°C to 40°C | Increase (8.13 to 10.6 mg/g) | Endothermic | researchgate.net |

| Tarap Peel | N/A | N/A | Endothermic | researchgate.net |

Adsorbent Particle Size Impact

The particle size of the adsorbent material is a significant factor that can influence the efficiency of this compound removal from aqueous solutions. Generally, it is expected that smaller particles lead to a higher surface area-to-volume ratio, thereby providing more active sites for adsorption and increasing the removal percentage.

However, research has shown that this is not universally the case and the optimal particle size can depend on the specific adsorbent material. In a study using coquina rock derived from oyster shells as a bioadsorbent, particles larger than 300 µm demonstrated a higher percentage of dye removal compared to finer particles (< 300 µm). The larger material achieved a removal efficiency of 90% within 15 to 20 minutes. The study noted that while it is well-known that removal percentages for most adsorbents increase with smaller particle sizes, this can vary depending on the material type. The fine coquina material (< 300 µm) also presented operational challenges during experiments, which contributed to a decrease in its dye removal percentage.

Table 2: Influence of Adsorbent Particle Size on Brilliant Green Removal

| Adsorbent | Particle Size | Observation | Reference |

|---|---|---|---|

| Coquina Rock (Oyster Shell) | > 300 µm | Higher removal efficiency (90%) | |

| Coquina Rock (Oyster Shell) | < 300 µm | Lower removal efficiency, operational issues |

Molecular Interactions in this compound Adsorption Systems (Molecular Docking)

Molecular docking simulations are powerful computational tools used to elucidate the intermolecular interactions between an adsorbent and an adsorbate at the molecular level. In the context of this compound adsorption, these simulations provide insights into the binding mechanism and the forces driving the interaction.

A study utilizing a mercerized biosorbent from pistachio shells employed molecular docking to investigate the interactions between the Brilliant Green dye and the lignocellulose-based adsorbent. nih.govresearchgate.net The simulations help to understand the binding affinity and the specific functional groups involved in the adsorption process. Further analysis of the adsorption mechanism using the Dubinin–Radushkevich (D-R) model calculated a mean free energy (Eₛ) of approximately 13 kJ/mol. Since this value falls within the 8-16 kJ/mol range, it suggests that the adsorption of the this compound onto this biosorbent is primarily governed by an ion-exchange mechanism. This mechanism likely involves an exchange between the positively charged nitrogen atoms of the this compound and the surface acidic functional groups (e.g., carboxyl groups, -COO⁻) of the adsorbent.

Degradation Pathways and Advanced Oxidation Processes (AOPs) for this compound

Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that has shown significant efficiency in degrading Brilliant Green dye in aqueous solutions. The process typically utilizes a semiconductor photocatalyst which, upon activation by light, initiates a series of reactions that break down the complex dye molecule.

Studies have demonstrated the successful degradation of Brilliant Green using various photocatalysts. A zinc-based metal-organic framework (bioMOF) was able to achieve 100% degradation of a 10 ppm BG solution within 120 minutes under UVC irradiation without any co-catalyst. mdpi.com Similarly, Pd-doped ZnO-CdS nanocomposites achieved 86.66% degradation within 60 minutes. Barium calciate (BaCaO₂) nanoparticles have also proven effective, achieving 98.93% degradation under sunlight at an optimal pH of 6.

Mechanism of Photocatalytic Degradation

The fundamental mechanism of photocatalytic degradation of Brilliant Green involves the generation of highly reactive oxygen species (ROS). When a semiconductor photocatalyst is irradiated with light energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positive holes (h⁺) in the VB. mdpi.com

These photogenerated electron-hole pairs are the primary drivers of the degradation process. The positive holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst's surface. They can also react with water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH), which are extremely potent, non-selective oxidizing agents.